N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide
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Overview
Description
N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide is an organic compound characterized by the presence of a cyanomethyl group and a methoxyphenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide typically involves the reaction of 4-methoxybenzaldehyde with malononitrile to form 4-methoxyphenylacetonitrile. This intermediate is then subjected to a reaction with acrylonitrile in the presence of a base to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to an amine or the amide group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) in polar aprotic solvents are commonly employed.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxyacetophenone.
Reduction: Formation of 4-methoxyphenylpropanamine or 4-methoxyphenylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-3-(4-hydroxyphenyl)propanamide
- N-(cyanomethyl)-3-(4-chlorophenyl)propanamide
- N-(cyanomethyl)-3-(4-nitrophenyl)propanamide
Uniqueness
N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
IUPAC Name |
N-(cyanomethyl)-3-(4-methoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-16-11-5-2-10(3-6-11)4-7-12(15)14-9-8-13/h2-3,5-6H,4,7,9H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNIIIKIQHRDOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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